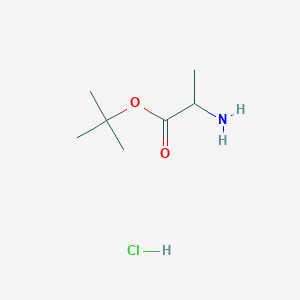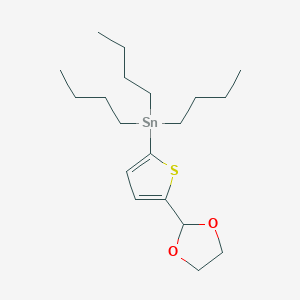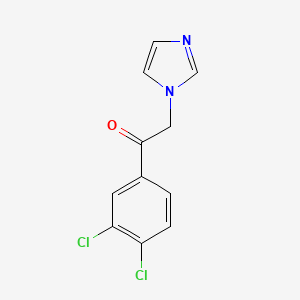
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide
説明
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide, also known as flupirtine, is a non-opioid analgesic drug that is used to treat chronic pain conditions. It was first synthesized in the late 1970s and has since been extensively studied for its analgesic properties.
科学的研究の応用
Environmental Analysis and Detection
Fluorescent Probing for Carbonyl Compounds : The development of a new fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), for sensitive detection of carbonyl compounds (aldehydes and ketones) in water samples demonstrates the compound's application in environmental analysis. This probe offers an improved sensitivity method for tracing small amounts of formaldehyde, acetaldehyde, propionaldehyde, and acetone in environmental samples, including snow, ice, and cloud water, showcasing its potential for environmental monitoring and research (Houdier, Perrier, Defrancq, & Legrand, 2000).
Pharmaceutical Research and Development
Anticancer, Anti-Inflammatory, and Analgesic Activities : Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, highlights the compound's relevance in pharmaceutical synthesis. The study focuses on optimizing the process, understanding the mechanism, and evaluating the kinetics, indicating the compound's importance in developing medications with potential health benefits (Magadum & Yadav, 2018).
Synthesis and Evaluation of Anticonvulsants : The synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their assessment for anticancer, anti-inflammatory, and analgesic activities underscore the compound's application in drug discovery. This research identifies specific compounds within the series that exhibit promising biological activities, illustrating the potential for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Chemical Synthesis and Material Science
Supramolecular Assembly Formation : The study on the formation of supramolecular assemblies from amphiphilic derivatives of N-methyl glycine and N,N dimethyl-β-alanine demonstrates the compound's utility in material science. These assemblies, which vary from nano and microfibers to unique vesicular structures, offer potential applications in drug delivery and tissue regeneration, highlighting the compound's versatility beyond traditional chemical applications (Cutrone et al., 2017).
特性
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGAKHZETFCTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589821 | |
| Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | |
CAS RN |
946690-90-0 | |
| Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)











